molecular formula C9H7F3O2 B13006302 1-(3-Hydroxy-2-(trifluoromethyl)phenyl)ethanone

1-(3-Hydroxy-2-(trifluoromethyl)phenyl)ethanone

Cat. No.: B13006302
M. Wt: 204.15 g/mol
InChI Key: IYGPKOKLVACKIJ-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-2-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H7F3O2 It is a derivative of acetophenone, featuring a trifluoromethyl group and a hydroxyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-2-(trifluoromethyl)phenyl)ethanone typically involves the following steps:

    Nitration: Benzotrifluoride is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine.

    Diazotization: The amine is converted to a diazonium salt.

    Oximation: The diazonium salt reacts with acetaldoxime to form the oxime.

    Deoximation: The oxime is converted back to the ketone, yielding this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-purity reagents, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxy-2-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Scientific Research Applications

1-(3-Hydroxy-2-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-2-(trifluoromethyl)phenyl)ethanone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The hydroxyl group can form hydrogen bonds, stabilizing the compound’s interaction with its target. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone
  • 1-(3-Fluoro-2-hydroxy-5-(trifluoromethyl)phenyl)ethanone
  • 1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone

Comparison: 1-(3-Hydroxy-2-(trifluoromethyl)phenyl)ethanone is unique due to the specific positioning of the hydroxyl and trifluoromethyl groups, which influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for specific applications .

Properties

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

1-[3-hydroxy-2-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H7F3O2/c1-5(13)6-3-2-4-7(14)8(6)9(10,11)12/h2-4,14H,1H3

InChI Key

IYGPKOKLVACKIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)O)C(F)(F)F

Origin of Product

United States

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